N-[(3-methoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-25-16-5-3-4-14(10-16)12-20-19(24)15-6-8-23(9-7-15)17-11-18(26-2)22-13-21-17/h3-5,10-11,13,15H,6-9,12H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVPYWNYVOHQJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route might include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxybenzyl Group: This step might involve nucleophilic substitution reactions where a methoxybenzyl halide reacts with the piperidine derivative.
Attachment of the Methoxypyrimidinyl Group: This could be done through coupling reactions, such as Suzuki or Heck coupling, using a methoxypyrimidinyl boronic acid or halide.
Formation of the Carboxamide Group: This step typically involves the reaction of the amine group on the piperidine ring with a carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-).
Major Products
Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide depends on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-[(3-Methoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide with structurally related piperidine-4-carboxamide derivatives, focusing on substituents, synthetic yields, and biological activities.
*Calculated based on molecular formula C₂₁H₂₈N₄O₃.
Key Structural and Functional Differences:
Substituent Effects on Bioactivity :
- Halogenated Aryl Groups : Compounds with chloro- or bromophenyl substituents (e.g., ) exhibit enhanced antiviral activity compared to methoxy-substituted analogs. For example, the chloro-substituted oxazole derivative in showed potent HCV entry inhibition (EC₅₀ = 0.8 μM) .
- Sulfonyl vs. Methoxy Groups : Sulfonyl-linked compounds (e.g., ) demonstrate higher affinity for opioid receptors, suggesting substituent-dependent target selectivity.
Synthetic Accessibility :
- Methoxy-substituted derivatives (e.g., BK10140 ) are less frequently reported in synthetic literature compared to halogenated or sulfonamide analogs, possibly due to challenges in regioselective methoxylation.
- Yields for piperidine-4-carboxamide derivatives range from 55% to 76%, with purity consistently >98% (HPLC) across studies .
Biological Targets :
- Viral Entry Inhibition : Chloro- or bromo-substituted oxazole-piperidine hybrids (e.g., ) target HCV entry, while azetidine-thiophene derivatives (e.g., ) inhibit SARS-CoV-2 PLpro.
- Central Nervous System (CNS) Targets : Sulfonamide variants (e.g., ) are optimized for CNS penetration and µ-opioid receptor binding.
Research Findings and Implications
- Selectivity Challenges : Methoxy-substituted derivatives like BK10140 lack explicit activity data, underscoring the need for empirical testing to validate hypothesized antiviral effects.
- Synthetic Feasibility : High-yielding routes (e.g., amidation reactions in ) could be adapted for synthesizing the target compound, though regioselective methoxylation would require optimization.
Notes
- Comparative analysis relies on structurally related analogs.
- Substituent-driven activity trends suggest that introducing halogen atoms or sulfonyl groups could enhance potency for viral targets.
- Further studies should prioritize in vitro antiviral assays (e.g., HCV or SARS-CoV-2 inhibition) and pharmacokinetic profiling.
Biological Activity
N-[(3-methoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4O3 |
| Molecular Weight | 342.39 g/mol |
| IUPAC Name | This compound |
The compound exhibits biological activity primarily through its interaction with specific molecular targets. Notably, it has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell signaling pathways related to growth and survival. The inhibition of PI3K can lead to decreased cell proliferation and increased apoptosis in cancer cells .
Anticancer Properties
Research indicates that this compound effectively inhibits the proliferation of various cancer cell lines. In vitro studies have demonstrated that the compound significantly reduces cell viability in human cancer cell lines such as A431 (vulvar epidermal carcinoma) and others by inducing apoptosis and inhibiting migration and invasion .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. It modulates inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Case Studies
- In Vitro Studies : A study conducted on A431 cells revealed that treatment with this compound at concentrations of 10 µM resulted in a 50% reduction in cell viability after 48 hours. The mechanism was attributed to the induction of apoptosis, as evidenced by increased caspase activity.
- Animal Models : In vivo studies using mouse models with induced tumors showed that administration of this compound led to significant tumor size reduction compared to control groups. The compound was administered at a dosage of 20 mg/kg body weight .
Pharmacokinetics
The pharmacokinetic profile of the compound suggests good bioavailability and metabolic stability, making it a promising candidate for further development. Studies indicate that it has favorable absorption characteristics and a half-life suitable for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
